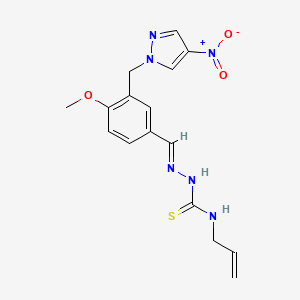
RK-9123016
Übersicht
Beschreibung
RK-9123016 is a complex organic compound with a molecular formula of C16H18N6O3S and a molar mass of 374.42 g/mol This compound is characterized by its unique structure, which includes a methoxy group, a nitropyrazole moiety, and a prop-2-enylthiourea group
Vorbereitungsmethoden
The synthesis of RK-9123016 involves multiple steps. One common synthetic route includes the following steps :
Formation of the intermediate: The initial step involves the reaction of 4-methoxybenzaldehyde with 4-nitropyrazole in the presence of a suitable base to form the intermediate 4-methoxy-3-[(4-nitropyrazol-1-yl)methyl]benzaldehyde.
Condensation reaction: The intermediate is then subjected to a condensation reaction with 3-prop-2-enylthiourea in the presence of an acid catalyst to form the final product, this compound.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.
Analyse Chemischer Reaktionen
RK-9123016 undergoes various chemical reactions, including :
Oxidation: The compound can undergo oxidation reactions, typically in the presence of oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the nitro group to an amino group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles such as halides or amines.
Wissenschaftliche Forschungsanwendungen
RK-9123016 has several scientific research applications :
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Wirkmechanismus
The mechanism of action of RK-9123016 involves its interaction with specific molecular targets and pathways . The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, its anticancer activity may be attributed to its ability to induce apoptosis in cancer cells by targeting specific signaling pathways.
Vergleich Mit ähnlichen Verbindungen
RK-9123016 can be compared with other similar compounds, such as :
4-methoxy-3-[(4-nitropyrazol-1-yl)methyl]benzaldehyde: This intermediate compound shares a similar structure but lacks the prop-2-enylthiourea group.
3-prop-2-enylthiourea: This compound contains the thiourea group but lacks the methoxy and nitropyrazole moieties.
4-methoxybenzaldehyde: This compound contains the methoxy group but lacks the nitropyrazole and thiourea groups.
Eigenschaften
CAS-Nummer |
955900-27-3 |
|---|---|
Molekularformel |
C16H18N6O3S |
Molekulargewicht |
374.4 g/mol |
IUPAC-Name |
1-[(E)-[4-methoxy-3-[(4-nitropyrazol-1-yl)methyl]phenyl]methylideneamino]-3-prop-2-enylthiourea |
InChI |
InChI=1S/C16H18N6O3S/c1-3-6-17-16(26)20-18-8-12-4-5-15(25-2)13(7-12)10-21-11-14(9-19-21)22(23)24/h3-5,7-9,11H,1,6,10H2,2H3,(H2,17,20,26)/b18-8+ |
InChI-Schlüssel |
BSAOWQDRMYYMDT-QGMBQPNBSA-N |
SMILES |
COC1=C(C=C(C=C1)C=NNC(=S)NCC=C)CN2C=C(C=N2)[N+](=O)[O-] |
Isomerische SMILES |
COC1=C(C=C(C=C1)/C=N/NC(=S)NCC=C)CN2C=C(C=N2)[N+](=O)[O-] |
Kanonische SMILES |
COC1=C(C=C(C=C1)C=NNC(=S)NCC=C)CN2C=C(C=N2)[N+](=O)[O-] |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
RK-9123016; RK 9123016; RK9123016 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















